Protected Intermediate vs. Active Metabolite: Chemical Identity
rac 7-Methoxy Propranolol is specifically manufactured and cataloged as a precursor for rac 7-Hydroxy Propranolol, not as an active pharmaceutical ingredient . The defining difference is at the 7-position of the naphthalene ring, where the target compound has a methoxy group (-OCH₃) and its comparator, rac 7-Hydroxy Propranolol, has a hydroxyl group (-OH). This substitution changes the molecular weight from 275.34 g/mol (for 7-OH propranolol) to 289.37 g/mol (for 7-OCH₃ propranolol) and, more critically, alters the functional group from a reactive phenol to a protected ether [1]. This is a quantitative difference in molecular identity that dictates its exclusive use in synthetic applications requiring a blocked 7-position.
| Evidence Dimension | Molecular Identity and Functional Group at Position 7 |
|---|---|
| Target Compound Data | Methoxy group (-OCH₃); Molecular Weight: 289.37 g/mol; Canonical SMILES: COC1=CC2=C(OCC(CNC(C)C)O)C=CC=C2C=C1 |
| Comparator Or Baseline | rac 7-Hydroxy Propranolol: Hydroxyl group (-OH); Molecular Weight: 275.34 g/mol; Propranolol: Hydrogen (-H) at position 7 |
| Quantified Difference | Substitution of -OH for -OCH₃ results in a mass difference of +14.03 g/mol and a distinct chemical reactivity profile. |
| Conditions | Chemical structure analysis based on established molecular formulas and vendor-provided specifications. |
Why This Matters
This defines the compound as a specific chemical tool for synthesis, not a pharmacological substitute, ensuring procurement for the correct experimental purpose.
- [1] GLPBIO. rac-7-methoxy Propranolol (GC40967) Product Datasheet. View Source
